molecular formula C21H15N3O4S B3455031 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3455031
M. Wt: 405.4 g/mol
InChI Key: NRUPJCOADFJZCX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound featuring a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like hydroxybenzotriazole (HOBt).

    Introduction of Nitrobenzamide: The final step involves the nitration of the benzamide derivative, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-benzamide: Lacks the hydroxy and nitro groups, making it less reactive.

    4-nitro-N-(1,3-benzothiazol-2-yl)benzamide: Similar but without the hydroxy group, affecting its solubility and reactivity.

    3-hydroxy-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may reduce its biological activity.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the benzothiazole core provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-12-10-13(6-9-17(12)24(27)28)20(26)22-14-7-8-15(18(25)11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPJCOADFJZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
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N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide

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